molecular formula C13H8IN3O4S B14892145 4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14892145
M. Wt: 429.19 g/mol
InChI Key: PZONLDZMIGFQCL-UHFFFAOYSA-N
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Description

4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom, a nitro group, and a phenylsulfonyl group attached to the pyrrolopyridine core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the pyrrolopyridine core.

    Iodination: Introduction of the iodine atom at the desired position.

    Sulfonylation: Attachment of the phenylsulfonyl group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, iodine sources for iodination, and sulfonyl chlorides for sulfonylation. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Continuous flow reactors and automated systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the iodine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or phenols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can lead to various substituted pyrrolopyridines.

Scientific Research Applications

4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-5-nitro-1-(phenylsulfonyl)indole: Similar structure but with an indole core.

    5-Nitro-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine: Lacks the iodine atom.

    4-Iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine: Lacks the nitro group.

Uniqueness

4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C13H8IN3O4S

Molecular Weight

429.19 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-iodo-5-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H8IN3O4S/c14-12-10-6-7-16(13(10)15-8-11(12)17(18)19)22(20,21)9-4-2-1-3-5-9/h1-8H

InChI Key

PZONLDZMIGFQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])I

Origin of Product

United States

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